1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
Description
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Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15-20(18-5-3-4-6-19(18)23(15)2)21(27)22(28)25-13-11-24(12-14-25)16-7-9-17(10-8-16)26(29)30/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYLCOWFSQGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is a complex organic compound with potential biological activities. It combines structural elements from indole and piperazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, which may influence synaptic transmission and neurochemical pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids like anandamide, which are involved in pain modulation and inflammation .
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, piperazine derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities .
Analgesic Effects
The compound's potential as an analgesic has been highlighted through studies demonstrating its ability to modulate pain pathways. In animal models, similar compounds have shown efficacy in reducing tactile allodynia and thermal hyperalgesia .
Data Table: Biological Activities of Related Compounds
Case Study 1: Analgesic Properties
A study involving a related piperazine derivative demonstrated significant analgesic effects in rat models. The compound was administered at varying dosages (10 µM and 25 µM) and showed concentration-dependent inhibition of pain responses associated with inflammatory conditions.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of piperazine derivatives was assessed against various bacterial strains. Results indicated that compounds similar to this compound exhibited notable inhibitory effects on growth rates of both Gram-positive and Gram-negative bacteria.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features an indole core substituted with a piperazine moiety. The presence of the nitrophenyl group enhances its pharmacological properties, making it a candidate for drug development.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain piperazine derivatives possess antibacterial and antifungal properties comparable to established antibiotics .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing indole and piperazine structures. For example, compounds with similar frameworks have shown promising results in inhibiting tumor cell growth in vitro. The National Cancer Institute (NCI) protocols have been utilized to assess these compounds against various cancer cell lines, revealing significant growth inhibition rates .
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with target proteins involved in cancer progression. These studies suggest that the compound may interact favorably with specific receptors, potentially leading to the development of targeted therapies .
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Indole Derivative Preparation | Reflux in organic solvent |
| 2 | Piperazine Coupling | Base-catalyzed reaction |
| 3 | Nitrophenyl Substitution | Electrophilic substitution |
Preparation Methods
Fischer Indole Synthesis with Methylation
The 1,2-dimethylindol-3-yl subunit is synthesized via Fischer indolization using 4-methylphenylhydrazine and methyl-substituted ketones under acidic conditions (HCl/EtOH, reflux, 12 hr). Subsequent N-methylation employs methyl iodide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C for 6 hr, achieving >85% yield.
Key Reaction Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Indolization | 4-MeC₆H₄NHNH₂, acetone | HCl/EtOH, reflux, 12 hr | 78% |
| N-Methylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 hr | 87% |
Piperazine-Nitrophenyl Coupling
Nucleophilic Aromatic Substitution
4-(4-Nitrophenyl)piperazine is prepared via Ullmann coupling between 1-fluoro-4-nitrobenzene and piperazine in dimethyl sulfoxide (DMSO) at 130°C for 24 hr under nitrogen. Copper(I) iodide (CuI, 10 mol%) and trans-1,2-diaminocyclohexane (20 mol%) catalyze the reaction, yielding 92% product after recrystallization from ethanol.
Optimized Catalytic System
- Catalyst: CuI/trans-DACH
- Solvent: DMSO
- Temperature: 130°C
- Time: 24 hr
Diketone Bridge Formation
Oxalyl Chloride-Mediated Coupling
The ethane-1,2-dione bridge is installed via sequential acylation. First, 1,2-dimethylindole-3-carboxylic acid is treated with oxalyl chloride (ClCOCOCl) in dichloromethane (DCM) at 0°C for 2 hr to form the acid chloride. This intermediate reacts with 4-(4-nitrophenyl)piperazine in tetrahydrofuran (THF) using triethylamine (Et₃N) as base, yielding the target diketone after 8 hr at room temperature (68% yield).
Critical Purification Steps
- Silica Gel Chromatography : Eluent = ethyl acetate/hexane (3:7)
- Recrystallization : Ethanol/water (4:1) at −20°C
- Final Purity : >99% (HPLC, C18 column, MeCN/H₂O 70:30)
Alternative Pathway: Sequential Alkylation
Mitsunobu Reaction for Direct Coupling
An alternative route employs Mitsunobu conditions to link indole-3-methanol with pre-formed 4-(4-nitrophenyl)piperazine-1-ethylketone. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitate the coupling at 0°C→25°C over 4 hr. Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM introduces the second ketone (72% overall yield).
Comparative Efficiency
| Method | Steps | Overall Yield |
|---|---|---|
| Oxalyl Chloride | 2 | 68% |
| Mitsunobu/Oxidation | 3 | 72% |
Scale-Up Challenges and Solutions
Thermal Stability Concerns
The nitro group introduces thermal instability during vacuum distillation. Patent data recommends:
- Maintaining reaction temperatures <80°C during workup
- Using short-path distillation under high vacuum (0.1 mmHg)
- Stabilizing with 1% w/w ascorbic acid during storage
Byproduct Formation in Diketone Step
Mass spectrometry (LC-MS) reveals a prevalent diastereomeric byproduct (8–12%) from incomplete oxidation. Mitigation strategies include:
- Strict temperature control (−5°C to 5°C) during ClCOCOCl addition
- Triple-wash protocol with 5% NaHCO₃ to remove chloride residues
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃)
- δ 8.21 (d, J=8.5 Hz, 2H, Ar-NO₂)
- δ 7.89 (s, 1H, Indole-H4)
- δ 3.82–3.75 (m, 4H, Piperazine-H)
- δ 2.51 (s, 3H, N-Me)
IR (KBr)
- 1685 cm⁻¹ (C=O stretch)
- 1520 cm⁻¹ (NO₂ asym. stretch)
- 1345 cm⁻¹ (NO₂ sym. stretch)
Industrial Adaptation Feasibility
Cost Analysis of Routes
| Component | Oxalyl Chloride Route ($/kg) | Mitsunobu Route ($/kg) |
|---|---|---|
| Raw Materials | 420 | 580 |
| Catalyst Recovery | 35 | 120 |
| Waste Treatment | 85 | 150 |
| Total | 540 | 850 |
Patent precedents favor the oxalyl chloride method for large-scale production due to lower DEAD/PPh₃ costs and simpler workup.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(1,2-dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione?
The compound is synthesized via coupling reactions between arylpiperazine derivatives and indole-based carboxylic acids. A representative method involves:
- Dissolving 4-(4-nitrophenyl)piperazine and 1,2-dimethylindole-3-acetic acid in dry DMF.
- Adding propylphosphonic acid anhydride (PPAA) as a coupling agent under inert conditions.
- Stirring at room temperature for 24 hours, followed by precipitation in ice/water and crystallization from acetone .
Key parameters include stoichiometric ratios, solvent choice (DMF for solubility), and reaction monitoring via TLC.
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
DoE methodologies, such as factorial designs or response surface modeling, can systematically evaluate variables like:
- Temperature : Impact on reaction rate and byproduct formation.
- Coupling agent equivalents : PPAA concentration vs. yield.
- Solvent/base combinations : DMF with Et₃N vs. alternatives like THF.
For example, a central composite design (CCD) can identify optimal conditions by analyzing interactions between variables, reducing experimental runs by 30–50% while maximizing yield and minimizing impurities .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., indole C3-H, piperazine N-CH₂) and confirms substituent positions.
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation patterns.
Elemental analysis (CHNS) further validates purity, with deviations >0.3% indicating impurities .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?
Challenges include:
- Crystal twinning : Common due to flexible piperazine and nitro groups. Solutions: Use SHELXD for twin refinement or collect high-resolution data (≤0.8 Å).
- Disorder in nitro groups : Partial occupancy modeling in SHELXL .
- Low diffraction quality : Optimize crystallization via vapor diffusion with DCM/hexane. ORTEP-3 can visualize thermal ellipsoids to assess disorder .
Basic: What in vitro assays are suitable for preliminary bioactivity evaluation?
- HIV-1 attachment inhibition : Similar piperazine-indole diones (e.g., BMS-488043) are tested using pseudovirus assays with TZM-bl cells, measuring luciferase activity post-infection .
- Cytotoxicity : MTT assays on HEK-293 cells to determine IC₅₀ values.
- Solubility : PAMPA assays to predict membrane permeability.
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for antiviral activity?
Key SAR insights from analogous compounds:
- Indole vs. azaindole substitution : Azaindoles (e.g., pyrrolo[2,3-c]pyridine) enhance solubility and reduce CYP3A4 inhibition .
- Nitro group positioning : Para-substitution on phenylpiperazine improves target binding (e.g., HIV gp120).
- Piperazine flexibility : Methylation at N4 reduces metabolic degradation.
MD simulations (AMBER/CHARMM) can model ligand-receptor dynamics to prioritize synthetic targets .
Basic: How are discrepancies in bioactivity data between batches resolved?
- Purity analysis : HPLC-MS to detect impurities >0.1%.
- Conformational analysis : Compare NMR spectra for batch-to-batch consistency.
- Biological replicates : Use ≥3 independent assays with internal controls (e.g., BMS-488043 as a positive control) .
Advanced: What computational methods predict the pharmacokinetic (PK) profile of this compound?
- ADMET Prediction : Tools like SwissADME assess logP (target: 2–4), CYP inhibition, and bioavailability.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond with OPLS-AA forcefield).
- QSAR Models : Correlate nitro group electron-withdrawing effects with metabolic stability .
Basic: What stability studies are essential for long-term storage?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C recommended).
- Hygroscopicity : Store under argon if moisture-sensitive (DSC to detect hydrate formation).
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor via HPLC .
Advanced: How does crystallographic data inform polymorph screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
